molecular formula C16H13BrFN3O3S B12160183 C16H13BrFN3O3S

C16H13BrFN3O3S

Cat. No.: B12160183
M. Wt: 426.3 g/mol
InChI Key: SWELSHCSJNGNFZ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted analogs of the original compound.

Scientific Research Applications

N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide include other benzamide derivatives and compounds containing similar functional groups, such as:

  • N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-chlorobenzamide
  • N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-methylbenzamide

Uniqueness

The uniqueness of N-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the hydrazino and carbonothioyl groups, makes it a versatile compound for various research applications .

Properties

Molecular Formula

C16H13BrFN3O3S

Molecular Weight

426.3 g/mol

IUPAC Name

4-bromo-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H13BrFN3O3S/c17-11-1-4-13(5-2-11)25(23,24)20-7-8-21-10-19-15-6-3-12(18)9-14(15)16(21)22/h1-6,9-10,20H,7-8H2

InChI Key

SWELSHCSJNGNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F)Br

Origin of Product

United States

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